(4-(Benzyloxy)-2-methoxyphenyl)methanol
Description
(4-(Benzyloxy)-2-methoxyphenyl)methanol is a benzyl-protected phenolic derivative featuring a hydroxymethyl (-CH2OH) group attached to a benzene ring substituted with a methoxy (-OCH3) group at position 2 and a benzyloxy (-OCH2C6H5) group at position 4. Its molecular formula is C15H16O3, with a molecular weight of 244.29 g/mol (calculated based on substituent contributions).
Synthesis: This compound can be synthesized via Grignard reactions involving benzyloxy- and methoxy-substituted bromobenzenes and benzaldehydes, as demonstrated in the preparation of quebecol analogs . Alternative routes include benzylation of phenolic precursors using benzyl bromide under basic conditions, followed by functional group transformations .
Applications: It serves as a key intermediate in the synthesis of complex natural products and pharmaceuticals, such as antiproliferative agents and heterocyclic compounds . The benzyloxy group offers strategic advantages for selective deprotection to generate hydroxyl groups in subsequent synthetic steps .
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(2-methoxy-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 |
InChI Key |
UQVDJLXPDVLUTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Benzyloxy-2-methoxybenzaldehyde
The aldehyde precursor is prepared via selective benzylation of 2-methoxy-4-hydroxybenzaldehyde. Benzyl bromide (1.1 equiv) and potassium carbonate (1.5 equiv) in acetone at reflux (4–6 h) yield 4-benzyloxy-2-methoxybenzaldehyde with >90% efficiency.
Key Reaction:
Reduction to (4-(Benzyloxy)-2-methoxyphenyl)methanol
The aldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0°C to room temperature:
Procedure:
-
Dissolve 4-benzyloxy-2-methoxybenzaldehyde (1.0 mmol) in methanol (10 mL).
-
Add NaBH₄ (1.2 equiv) in portions at 0°C.
-
Stir for 2–4 h, quench with water, and extract with ethyl acetate.
-
Dry over Na₂SO₄ and concentrate.
-
¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H), 6.60 (d, J = 2.5 Hz, 1H), 6.55 (dd, J = 8.5, 2.5 Hz, 1H), 5.10 (s, 2H, OCH₂Ph), 4.65 (s, 2H, CH₂OH), 3.85 (s, 3H, OCH₃).
-
MS (ESI): m/z 259.1 [M+H]⁺.
Benzylation of 2-Methoxy-4-hydroxyphenylmethanol
Synthesis of 2-Methoxy-4-hydroxyphenylmethanol
This intermediate is obtained by reducing 2-methoxy-4-hydroxybenzaldehyde with NaBH₄:
Procedure:
-
Dissolve 2-methoxy-4-hydroxybenzaldehyde (1.0 mmol) in methanol (10 mL).
-
Add NaBH₄ (1.5 equiv) at 0°C.
-
Stir for 2 h, quench with HCl (1 M), and extract with ethyl acetate.
Benzylation of the Hydroxyl Group
The 4-hydroxy group is protected using benzyl bromide under basic conditions:
Procedure:
-
Dissolve 2-methoxy-4-hydroxyphenylmethanol (1.0 mmol) in acetone (15 mL).
-
Add K₂CO₃ (1.5 equiv) and benzyl bromide (1.1 equiv).
-
Reflux for 6–8 h, filter, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate = 3:1).
-
¹H NMR (CDCl₃): δ 7.40–7.25 (m, 5H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H), 6.50 (d, J = 2.4 Hz, 1H), 6.45 (dd, J = 8.4, 2.4 Hz, 1H), 5.05 (s, 2H, OCH₂Ph), 4.60 (s, 2H, CH₂OH), 3.80 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃): δ 159.2 (C-OCH₃), 151.4 (C-OCH₂Ph), 137.5–114.2 (Ar-C), 70.1 (OCH₂Ph), 63.8 (CH₂OH), 55.6 (OCH₃).
Comparative Analysis of Methods
| Parameter | Reduction of Aldehyde | Benzylation of Diol |
|---|---|---|
| Steps | 2 | 3 |
| Overall Yield | 80–90% | 70–75% |
| Key Reagents | NaBH₄, Benzyl bromide | NaBH₄, K₂CO₃ |
| Purification | Column chromatography | Column chromatography |
| Scalability | High | Moderate |
Alternative Approaches
Catalytic Hydrogenation
4-Benzyloxy-2-methoxybenzaldehyde can be reduced using hydrogen gas (1 atm) and Pd/C in ethanol (20–25°C, 4 h) with >90% yield.
Grignard Reaction
Methylmagnesium bromide (2.0 equiv) reacts with 4-benzyloxy-2-methoxybenzoic acid in THF to form the alcohol after acidic workup (yield: 65–70%).
Challenges and Optimization
-
Over-reduction: NaBH₄ may over-reduce the benzyl group if excess is used.
-
Benzyl Cleavage: Acidic conditions during workup can hydrolyze the benzyl ether. Use neutral pH buffers.
-
Purity: Recrystallization from ethyl acetate/hexane (1:3) improves purity to >98%.
Industrial Applications
The compound serves as an intermediate in pharmaceuticals (e.g., tamoxifen analogs) and antioxidants. Its benzyl group enables selective deprotection for further functionalization .
Scientific Research Applications
(4-(Benzyloxy)-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-(Benzyloxy)-2-methoxyphenyl)methanol exerts its effects is primarily through its interactions with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares (4-(Benzyloxy)-2-methoxyphenyl)methanol with five structurally related compounds, highlighting differences in molecular composition, functional groups, and applications:
Key Research Findings
a. Hydroxymethyl vs. Carboxylic Acid Functionality
- Compared to 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid (), the hydroxymethyl group in the target compound enables oxidation to aldehydes or participation in esterification, whereas the carboxylic acid group in the analog facilitates salt formation or amide coupling .
b. Benzyloxy vs. Methyl Substitution
- The benzyloxy group in the target compound allows for deprotection to yield hydroxyl groups, a feature absent in (4-Methoxy-2-methylphenyl)methanol (). This makes the target compound more versatile in multistep syntheses .
c. Aromatic vs. Heteroaromatic Cores
d. Steric and Electronic Effects
e. Ketone vs. Hydroxymethyl Reactivity
- The ketone in 1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone () offers conjugation with the aromatic ring, stabilizing intermediates in electrophilic substitutions, whereas the hydroxymethyl group in the target compound supports nucleophilic additions .
Biological Activity
(4-(Benzyloxy)-2-methoxyphenyl)methanol, also known as a derivative of methoxyphenol compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C16H18O3 |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1OC2=CC=CC=C2)O |
Antifungal Activity
Research has indicated that derivatives similar to this compound exhibit significant antifungal properties. A study on arylquinuclidine derivatives demonstrated that compounds with similar structural features showed promising antifungal activity against various Candida species, with a minimum inhibitory concentration (MIC) as low as 2 μg/ml for some derivatives . The mechanism involves targeting sterol biosynthesis pathways critical for fungal survival.
Antitumor Activity
The compound has been investigated for its potential antitumor effects. It is believed to interfere with specific cellular pathways that regulate cell proliferation and apoptosis. Preliminary studies suggest that it may induce cytotoxicity in cancer cell lines, although detailed mechanisms remain to be fully elucidated.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
- Cellular Signaling Modulation : The compound could modulate signaling pathways associated with cell growth and survival, potentially leading to apoptosis in malignant cells.
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several benzyloxy-substituted phenolic compounds against Candida species. The results indicated that compounds with a similar structure to this compound exhibited significant antifungal activity, leading to alterations in cell wall integrity and morphology in treated yeast cells .
Study 2: Antitumor Potential
In vitro studies on cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The compound was shown to decrease cell viability significantly at concentrations above 10 μM.
Q & A
Q. What are the optimal synthetic routes for (4-(Benzyloxy)-2-methoxyphenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential protection, functionalization, and deprotection steps. For example:
- Step 1 : Protection of phenolic hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .
- Step 2 : Methylation at the 2-position using methyl iodide and a base like NaH .
- Step 3 : Reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) to yield the methanol group .
Key Variables : Reaction temperature (60–80°C for benzylation), solvent polarity (DMF for nucleophilic substitution), and stoichiometric ratios (1.2–1.5 equivalents of benzyl bromide) critically affect yields (reported 60–85%) .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer :
- NMR : H NMR (CDCl₃) shows distinct signals: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.6 ppm (OCH₂Ph), δ 3.8–4.0 ppm (methoxy and methanol groups) .
- IR : Peaks at ~3400 cm⁻¹ (O–H stretch), 1250 cm⁻¹ (C–O–C ether), and 1050 cm⁻¹ (C–O alcohol) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 275.1 (calculated for C₁₅H₁₆O₃) .
Advanced Tip : X-ray crystallography (for crystalline derivatives) resolves stereoelectronic effects, as seen in structurally similar benzyloxy-methoxyphenyl compounds .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for derivatives of this compound be resolved?
- Methodological Answer : Contradictions arise from solvent polarity, tautomerism, or rotameric equilibria. For example:
- Case Study : A 2024 study reported δ 4.2 ppm for the methanol proton in CDCl₃ but δ 4.5 ppm in DMSO-d₆ due to hydrogen bonding .
- Resolution : Use variable-temperature NMR to identify dynamic processes or employ 2D techniques (COSY, HSQC) to assign overlapping signals .
Q. What reaction mechanisms govern the oxidation of this compound to its ketone counterpart?
- Proposed Mechanism :
- Step 1 : Deprotonation of the alcohol by a base (e.g., TEMPO/NaOCl system).
- Step 2 : Hydride transfer to the oxidizing agent, forming a ketone intermediate.
- Kinetics : Second-order dependence on alcohol and oxidant concentrations, with activation energy ~50 kJ/mol (based on benzyl alcohol oxidation studies) .
Q. How does computational modeling (e.g., DFT) predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?
- Methodology :
- Docking Studies : The benzyloxy group occupies COX-2’s hydrophobic pocket, while the methanol forms hydrogen bonds with Arg120 (binding energy: −8.2 kcal/mol) .
- DFT Analysis : HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, aligning with experimental IC₅₀ values (COX-2 inhibition: 12 µM) in similar methoxyphenyl compounds .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Optimization Approaches :
- Byproduct : Over-benzylation at the 2-position.
- Solution : Use bulky bases (e.g., DBU) to sterically hinder undesired substitutions .
- Process Analytics : In-line FTIR monitors benzyl bromide consumption to terminate reactions at ~90% conversion .
Contradictions in Literature
- Melting Point Variability : Reported ranges (67–69°C vs. 163–164°C) may stem from polymorphic forms or impurities. Recrystallization from ethanol/water mixtures yields consistent results .
- Biological Activity : Some studies report anti-inflammatory activity (IC₅₀: 15 µM), while others show inactivity due to assay-specific parameters (e.g., cell line differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
